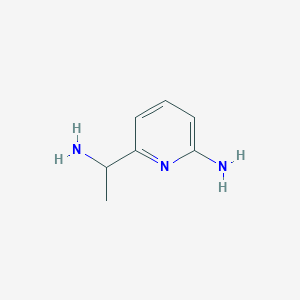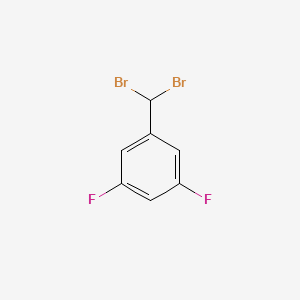
1-(Dibromomethyl)-3,5-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dibromomethyl)-3,5-difluorobenzene is an organic compound belonging to the class of halogenated benzenes It is characterized by the presence of two bromine atoms and two fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibromomethyl)-3,5-difluorobenzene typically involves the bromination of 3,5-difluorotoluene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for higher yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dibromomethyl)-3,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 3,5-difluorobenzyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include 3,5-difluorobenzyl alcohols, amines, and thiols.
Oxidation Reactions: Products include 3,5-difluorobenzoic acid and 3,5-difluorobenzaldehyde.
Reduction Reactions: Products include 3,5-difluorobenzyl derivatives.
Applications De Recherche Scientifique
1-(Dibromomethyl)-3,5-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Dibromomethyl)-3,5-difluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
- 1-(Dibromomethyl)-2,4-difluorobenzene
- 1-(Dibromomethyl)-3,5-dichlorobenzene
- 1-(Dibromomethyl)-3,5-dimethylbenzene
Comparison: 1-(Dibromomethyl)-3,5-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and potential applications. The fluorine atoms enhance its stability and lipophilicity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H4Br2F2 |
|---|---|
Poids moléculaire |
285.91 g/mol |
Nom IUPAC |
1-(dibromomethyl)-3,5-difluorobenzene |
InChI |
InChI=1S/C7H4Br2F2/c8-7(9)4-1-5(10)3-6(11)2-4/h1-3,7H |
Clé InChI |
PSSIIOFSZKHJQR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)F)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine](/img/structure/B12843239.png)
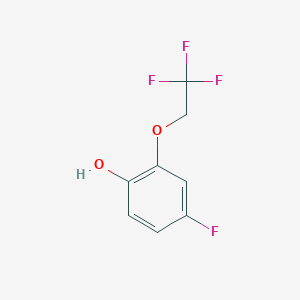
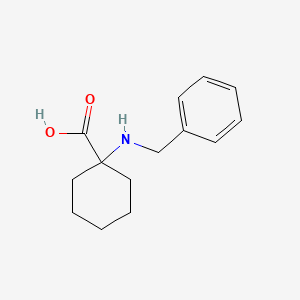

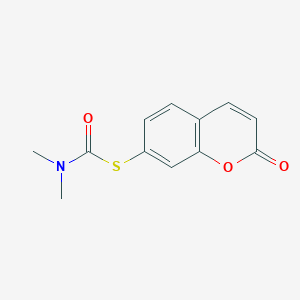
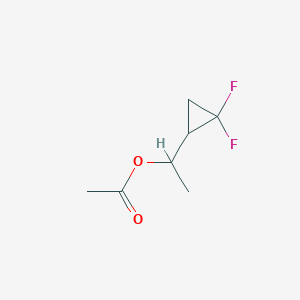
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)

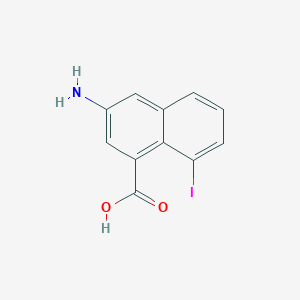
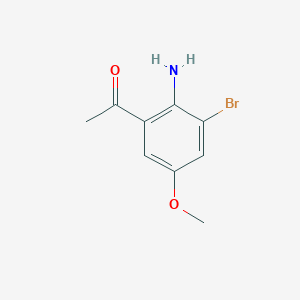
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
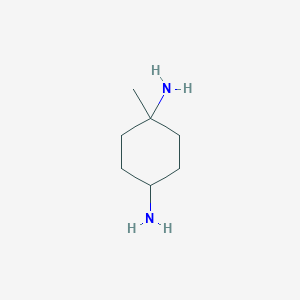
![[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12843297.png)
